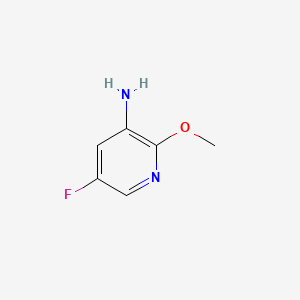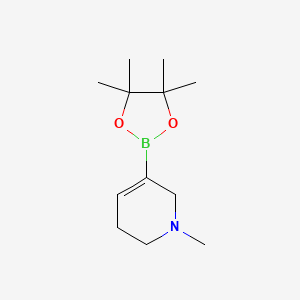
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine” is a boronic ester. Boronic esters are compounds that contain a boronic acid ester functional group, which consists of a boron atom bonded to two oxygen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a methyl group (CH3) and a tetramethyl dioxaborolane group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its physical state, melting point, and purity. For this compound, it is a solid .Wissenschaftliche Forschungsanwendungen
Neuroprotective Research
Research has extensively investigated the neurotoxic properties of MPTP and its analogs, leading to significant advancements in understanding Parkinson's disease (PD) and the development of animal models for this condition. For instance, studies have demonstrated how MPTP selectively targets the substantia nigra in primates, producing parkinsonian symptoms. This has paved the way for exploring neuroprotective strategies and understanding the disease's pathogenesis (Langston, Langston, & Irwin, 1984; Tatton et al., 1999).
Anti-inflammatory and Anticancer Applications
Compounds structurally related to the query have been explored for their anti-inflammatory and anticancer properties. For example, research into tetrahydropyrimidine derivatives shows potential in vitro anti-inflammatory activity, suggesting a basis for designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013). Furthermore, the synthesis and characterization of 1,4-dihydropyridines highlight their significance in synthetic organic chemistry and their biological applications, including as potential bioactive compounds (Sohal, 2021).
Pharmacogenetics and Personalized Medicine
The exploration of dihydropyrimidine dehydrogenase (DPD) in relation to fluoropyrimidine toxicity underscores the importance of pharmacogenetic testing in personalizing cancer treatment. This research highlights the critical role of genetic and epigenetic factors in determining patient susceptibility to drug-induced toxicity, advancing the field of personalized medicine (Falvella et al., 2015).
Environmental Factors in Neurodegenerative Diseases
Studies on environmental exposures, such as MPTP and its analogs, provide evidence for the environmental origins of neurodegenerative diseases like Parkinson's and Alzheimer's. This research emphasizes the need for comprehensive studies from early life to old age to understand the interactions between genetic and environmental factors in disease etiology (Landrigan et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)10-7-6-8-14(5)9-10/h7H,6,8-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLLVYRKIFZQTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678307 |
Source


|
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine | |
CAS RN |
1254982-25-6 |
Source


|
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

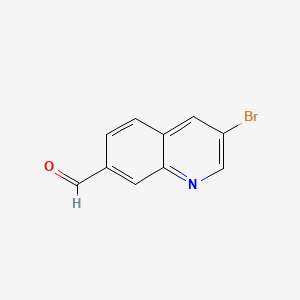
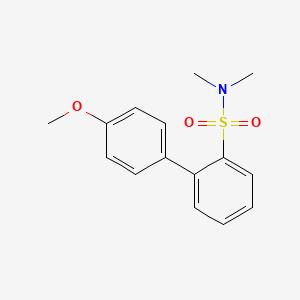
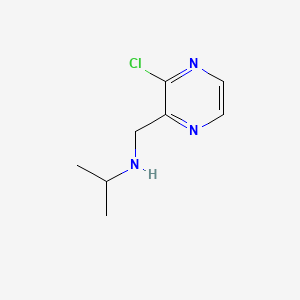
![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
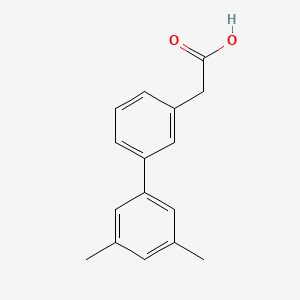

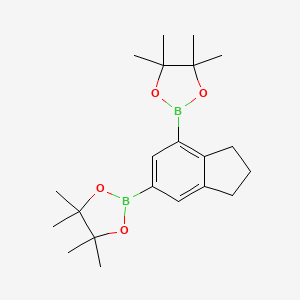
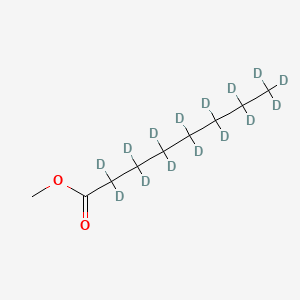
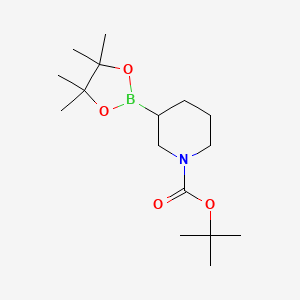

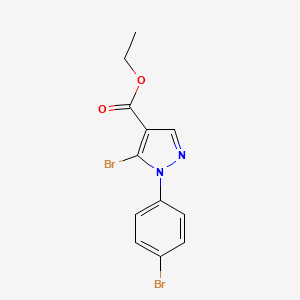
![1,4,9-Triazaspiro[5.5]undecan-5-one](/img/structure/B567910.png)
![3'H-Spiro[azepane-4,1'-isobenzofuran]](/img/structure/B567912.png)
